molecular formula C26H22BrN3O3S2 B302822 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide

Cat. No. B302822
M. Wt: 568.5 g/mol
InChI Key: REURRAKVOQGRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It also has neuroprotective effects and has been shown to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and can improve cognitive function. However, one of the limitations is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide. One direction is to investigate its potential applications in combination with other drugs for cancer treatment. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine its safety and toxicity profile for clinical use.
In conclusion, N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in clinical use.

Synthesis Methods

The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide involves the reaction of 2-aminobenzoic acid with 4-bromobenzyl mercaptan and 2-chloro-6-nitrobenzothiazole in the presence of triethylamine. The resulting compound is then reacted with morpholine-4-carbonyl chloride to obtain the final product.

Scientific Research Applications

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, it has been found to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, it has shown promising results against various bacterial and fungal strains.

properties

Product Name

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide

Molecular Formula

C26H22BrN3O3S2

Molecular Weight

568.5 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide

InChI

InChI=1S/C26H22BrN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31)

InChI Key

REURRAKVOQGRRS-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Br

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Br

Origin of Product

United States

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